
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester is a complex organic compound characterized by a multi-substituted naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester typically involves several steps:
Acylation Reaction: : Starting with naphthalene, the initial step includes Friedel-Crafts acylation to introduce the carboxylic acid group.
Halogenation: : The compound is then chlorinated under controlled conditions to add the chlorine atom at the 7th position.
Methoxylation: : Subsequent methoxylation introduces the methoxy groups at the 5th and 8th positions via methylation reactions using methanol and a strong base.
Esterification: : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Acetylation: : Finally, acetylation of the hydroxyl group yields the acetyloxy moiety.
Industrial Production Methods: Industrial production of this compound involves:
Large-scale reaction vessels: for the acylation, halogenation, and methoxylation steps.
Continuous flow reactors: to improve yield and reaction efficiency.
Purification techniques: such as recrystallization and chromatography to ensure high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of quinones and other oxidative by-products.
Reduction: : Reduction reactions can lead to the dechlorination and reduction of the acetyloxy group to a hydroxyl group.
Substitution: : Nucleophilic substitution can replace chlorine with other functional groups, altering its biological activity.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Use of nucleophiles like amines or thiols in polar solvents.
Oxidation: : 2-naphthoquinone derivatives.
Reduction: : 2-Naphthalenecarboxylic acid, 4-hydroxy-7-chloro-5,8-dimethoxy-, ethyl ester.
Substitution: : Varied derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester finds applications in several areas:
Chemistry: : Used as a starting material in the synthesis of more complex organic compounds and intermediates.
Biology: : Studies on its interactions with cellular components and its potential as a probe in biological systems.
Medicine: : Research on its potential use as a therapeutic agent, particularly in anti-inflammatory and anticancer studies.
Industry: : Utilized in the development of dyes, pigments, and as a precursor for materials in polymer industries.
Mechanism of Action
The compound exerts its effects primarily through its interactions with biological molecules:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA to induce conformational changes.
Comparison with Similar Compounds
When compared to similar compounds like 2-naphthoic acid derivatives, 4-(acetyloxy)-7-chloro-5,8-dimethoxy- modifications confer unique properties:
Distinctive Binding Affinities: : The chloro and methoxy substitutions enhance binding affinities to certain proteins.
Altered Biological Activities: : These substitutions can result in different pharmacokinetic and pharmacodynamic profiles.
Enhanced Stability: : The ester group provides stability against metabolic breakdown.
2-Naphthalenecarboxylic acid derivatives: : Varying in their substitution patterns.
Chlorinated Naphthalenes: : With diverse halogenation patterns.
Methoxylated Naphthalenes: : With different positions and numbers of methoxy groups.
Exploring the full scope of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester reveals its potential for diverse scientific applications. Each structural element contributes to its unique chemistry and biological interactions, offering a wealth of opportunities for further research and development.
Properties
Molecular Formula |
C17H17ClO6 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-7-chloro-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17ClO6/c1-5-23-17(20)10-6-11-15(14(7-10)24-9(2)19)13(21-3)8-12(18)16(11)22-4/h6-8H,5H2,1-4H3 |
InChI Key |
VSXVWPULDHSECL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CC(=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


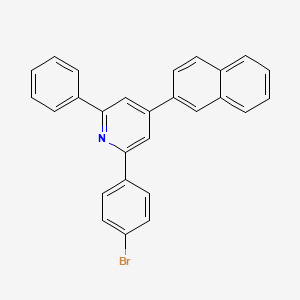
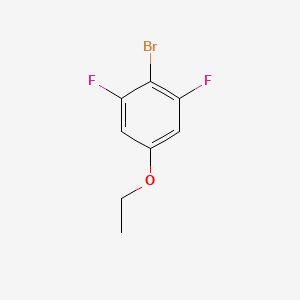

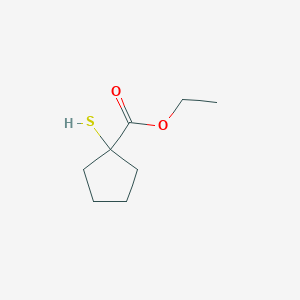
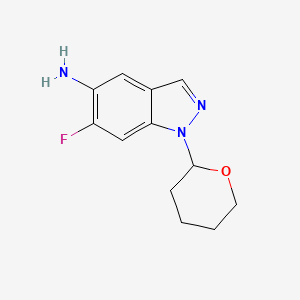
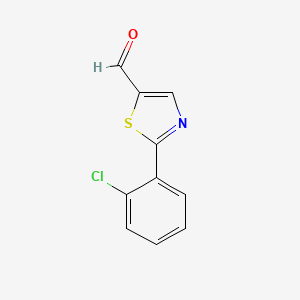
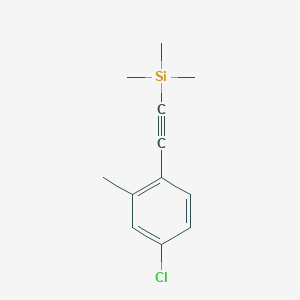
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)

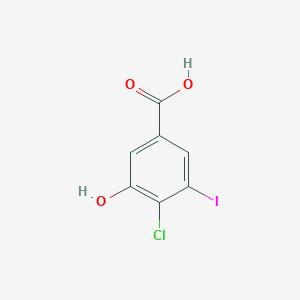
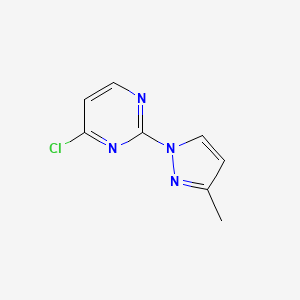
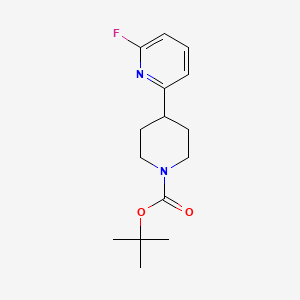
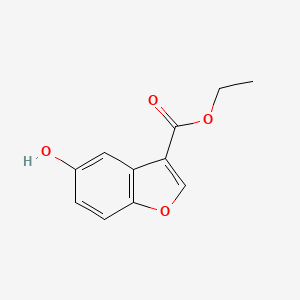
![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
